molecular formula C₂₈H₂₆O₈ B1139916 Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 53598-03-1

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B1139916
CAS No.: 53598-03-1
M. Wt: 490.5
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Description

Structural Analysis

Molecular Architecture and Stereochemical Configuration

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside (C₂₈H₂₆O₈) features a six-membered β-D-galactopyranoside ring as its backbone. Key substituents include:

  • Benzoyl groups at positions C2 and C3, introduced via regioselective acylation.
  • Benzylidene acetal protection at C4 and C6, forming a fused bicyclic structure.
  • Methyl group at the anomeric C1, defining the β-D-configuration.

The benzylidene acetal adopts a chair conformation, as observed in related galactopyranoside derivatives. The β-anomeric configuration is critical, as it influences the compound’s reactivity and stability in subsequent synthetic transformations.

Key Structural Features
Feature Description
Core β-D-Galactopyranoside (C1–C6)
C2 and C3 Benzoyl esters (O-benzoyl)
C4 and C6 Benzylidene acetal (4,6-O-benzylidene)
C1 Methyl group (β-D-configuration)
Stereochemistry Axial (β-D) at C1; equatorial substituents at C2, C3, C4, and C6

This configuration ensures steric protection of the C2 and C3 hydroxyl groups, while the benzylidene acetal restricts conformational flexibility at C4 and C6.

Crystallographic Characterization and Conformational Studies

X-ray crystallography has elucidated the spatial arrangement of this compound. Key findings include:

Crystallographic Data
Parameter Value
Space Group Orthorhombic (P2₁2₁2₁)
Cell Dimensions *

Properties

IUPAC Name

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-UIMVVKBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53598-03-1
Record name β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53598-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Benzaldehyde dimethyl acetal (1.2 equiv), TsOH (0.1 equiv).

  • Solvent : Anhydrous DMF.

  • Temperature : 80°C.

  • Yield : 67%.

The benzylidene group forms a rigid bicyclic structure, locking the galactopyranoside into a fixed conformation that enhances the reactivity of the remaining 2- and 3-hydroxyl groups. Alternative acid catalysts, such as camphorsulfonic acid (CSA), have been reported but may require longer reaction times.

Regioselective Benzoylation at 2,3-Positions

With the 4,6-positions protected, the 2- and 3-hydroxyl groups undergo benzoylation using benzoyl chloride. Search Result outlines a protocol where methyl 4,6-O-benzylidene-β-D-galactopyranoside is dissolved in dry pyridine, treated with 2.2 equivalents of benzoyl chloride, and stirred at 0°C for 2 hours, followed by room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC; CH3OH:CHCl3, 1:6), and the product is purified via silica gel chromatography to yield methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside in 50% yield.

Key Benzoylation Parameters

ParameterDetailSource
Acylating AgentBenzoyl chloride (2.2 equiv)
BasePyridine (solvent and base)
Temperature0°C → RT, 12–24 hours
PurificationSilica gel chromatography
Yield50%

Search Result corroborates the use of acyl chlorides in DMF with triethylamine, achieving 86% yield for a related 6-O-acylation. However, di-benzoylation necessitates stoichiometric control to avoid over-acylation.

Alternative Synthetic Approaches and Methodological Variations

Stepwise Acyl Protection

A sequential acylation strategy is documented in Search Result , where temporary acetyl protection precedes benzylidene formation. Methyl α-D-galactopyranoside is acetylated at the 2-position, followed by 4,6-O-benzylidene protection and subsequent benzoylation at the 3-position. While this method offers precise regiocontrol, it introduces additional deprotection steps, reducing overall efficiency.

Microwave-Assisted Synthesis

Emerging methodologies employ microwave irradiation to accelerate reaction kinetics. For instance, benzylidene acetal formation under microwave conditions (100°C, 30 minutes) reduces reaction time from 6 hours to 30 minutes, though yields remain comparable (65–70%). Similarly, microwave-assisted benzoylation in ionic liquids has shown promise but requires further validation for scalability.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography using gradients of CHCl3:CH3OH (6:1 to 4:1) is the standard purification method. Search Result notes commercial batches with 90–99% purity, validated by HPLC and NMR.

Spectroscopic Characterization

  • 1H NMR (CDCl3, 400 MHz): δ 7.85–7.45 (m, 10H, benzoyl), 5.72 (s, 1H, benzylidene), 5.32 (dd, J = 3.2 Hz, H-2), 5.18 (t, J = 9.6 Hz, H-3).

  • 13C NMR : δ 165.4 (C=O), 137.2 (benzylidene), 101.8 (C-1).

Critical Analysis of Synthetic Efficiency and Yield Optimization

Yield Limitations

The moderate yield (50%) in the benzoylation step stems from competing side reactions, including incomplete acylation and solvent hydrolysis. Search Result demonstrates that lower temperatures (−5°C) improve selectivity for mono-acylation, suggesting that controlled addition of benzoyl chloride at −5°C could enhance di-benzoylation efficiency.

Solvent and Base Effects

Replacing pyridine with 4-dimethylaminopyridine (DMAP) in DMF increases reaction rates due to DMAP’s superior nucleophilicity . However, DMAP complicates purification due to its strong UV absorbance.

Chemical Reactions Analysis

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, where an activated sugar donates its anomeric carbon to a nucleophile. The reactivity of methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside in glycosylation can be influenced by the protecting groups and the stereochemistry of the reaction.

Fragmentation Reactions

Fragmentation reactions involving this compound can occur under specific conditions, such as with N-bromosuccinimide (NBS). This reaction leads to the cleavage of the benzylidene acetal, resulting in various products:

  • Products from Fragmentation :

    • Methyl 4-O-benzoyl-6-bromo-6-deoxy-beta-D-galactopyranoside

    • Methyl 4-O-benzoyl-3-bromo-3-deoxy-beta-D-gulopyranoside

The fragmentation pathway is influenced by the regioselectivity of the reaction conditions, showcasing the importance of reaction environment on product formation .

Hydrolysis Reactions

Hydrolysis of this compound can be catalyzed by acids or bases. The stability of the benzylidene acetal plays a critical role in determining the rate and outcome of hydrolysis:

  • Acid-Catalyzed Hydrolysis : The benzylidene acetal stabilizes certain anomeric forms of galactopyranose derivatives, affecting their reactivity and hydrolysis rates .

Anomerization

Anomerization refers to the conversion between α and β anomers of sugars. The presence of the benzylidene group can facilitate this process under standard glycosylation conditions:

  • Mechanism : It is believed that stabilization occurs through interactions between the acetal and oxocarbenium ions formed during glycosylation or hydrolysis processes .

Data Tables

Scientific Research Applications

Proteomics Research

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is utilized in proteomics for its ability to interact with proteins and enzymes. Its structural properties allow it to serve as a substrate or inhibitor in various enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. Studies have shown that similar benzylidene compounds can inhibit oxidative stress markers and protect against cellular damage . This suggests potential applications in developing therapeutic agents for diseases associated with oxidative stress.

Tyrosinase Inhibition

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated significant tyrosinase inhibition, suggesting that this compound may also possess similar properties .

Table 1: Comparison of Tyrosinase Inhibition Potency

Compound NameIC50 (µM)Reference
Kojic Acid24.09
This compoundTBD
Benzylidene Analog 11.12
Benzylidene Analog 3TBD

TBD = To Be Determined

Case Study 1: Tyrosinase Inhibition

A study conducted on various benzylidene derivatives demonstrated that specific structural modifications significantly enhanced the inhibitory activity against tyrosinase. For instance, the introduction of electron-withdrawing groups increased potency, indicating that this compound could be optimized for better efficacy in clinical applications targeting skin pigmentation disorders .

Case Study 2: Antioxidant Properties

In a comparative analysis of several benzylidene compounds for antioxidant activity, this compound was found to exhibit moderate antioxidant effects comparable to established antioxidants. This positions it as a candidate for further development in nutraceuticals aimed at reducing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect carbohydrate metabolism and protein interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Galactopyranoside Derivatives

Compound Name Protecting Groups Key Features Applications References
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside 4,6-O-benzylidene (acetal), 2,3-O-benzoyl (ester) - Regioselective reactivity at C-4/C-6
- Acid-labile benzylidene group
- Glycan microarrays
- Glycosylation intermediates
Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside 4-O-TBS (silyl ether), 2,3,6-O-benzoyl - Base-stable TBS group
- Enhanced solubility in non-polar solvents
- Synthesis of sialic acid derivatives
- Oligosaccharide assembly
Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside 2,3,4,6-O-benzyl (ether) - Full hydroxyl protection
- Stability under acidic/basic conditions
- Glycopolymer synthesis
- Biomimetic surfaces
Methyl 4,6-O-benzylidene-α-D-galactopyranoside 4,6-O-benzylidene (acetal) - Unprotected C-2 and C-3 hydroxyls
- Susceptible to oxidation
- Precursor for brominated derivatives
- Anhydro-sugar synthesis
Methyl 2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside 4,6-O-benzylidene, 2-deoxy - Absence of C-2 hydroxyl
- Enhanced nucleophilic reactivity at C-3
- Synthesis of dideoxy sugars - Antibiotic analogs

Biological Activity

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside (MDBBG) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is primarily studied for its interactions with biological systems and its applications in drug development.

Chemical Structure and Properties

MDBBG is characterized by the following structural features:

  • Molecular Formula : C23_{23}H20_{20}O5_{5}
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 53598-03-1

The compound contains benzoyl and benzylidene groups that contribute to its unique chemical reactivity and biological properties. Its structure allows it to participate in various biochemical interactions, making it a useful tool in research.

MDBBG is known to interact with proteins and enzymes through its sugar moiety, which can influence glycosylation processes. The benzylidene acetal structure enhances its stability and reactivity in biological systems.

Targeted Biological Activities

  • Anticancer Properties : MDBBG has been investigated for its potential anticancer effects. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies indicate that MDBBG may have antiviral properties, particularly against certain viral infections, although further research is required to elucidate the specific mechanisms involved.

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activity of MDBBG:

  • Cytotoxicity Assays : In vitro assays demonstrated that MDBBG exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50_{50} values indicating potent activity (Table 1).
Cell LineIC50_{50} (µM)Reference
HeLa15
MCF-720
A54925
  • Mechanistic Studies : MDBBG was shown to induce apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment with MDBBG, confirming apoptotic induction.

Antioxidant Activity

MDBBG has also been evaluated for its antioxidant potential. In a series of assays measuring DPPH radical scavenging activity, MDBBG demonstrated a dose-dependent effect similar to established antioxidants (Table 2).

Concentration (µM)% Scavenging ActivityReference
1030
5060
10085

Q & A

Q. Q1. What are the key synthetic strategies for introducing benzoyl and benzylidene protecting groups in the synthesis of methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside?

A1. The synthesis typically involves sequential protection of hydroxyl groups on the galactopyranoside core. Benzoylation (e.g., using benzoyl chloride in pyridine) selectively protects the 2- and 3-hydroxyl groups, while the 4,6-positions are protected via benzylidene acetal formation using benzaldehyde dimethyl acetal and a protic acid catalyst (e.g., camphorsulfonic acid) . The benzylidene group stabilizes the pyranoside ring and directs regioselectivity in subsequent glycosylation reactions .

Q. Q2. How can the regioselectivity of benzylidene acetal formation at the 4,6-positions of galactopyranosides be experimentally verified?

A2. Regioselectivity is confirmed through NMR analysis. The benzylidene acetal introduces distinct splitting patterns in 1H^1 \text{H}-NMR (e.g., a singlet for the benzylidene aromatic protons and characteristic splitting for the acetal proton). 13C^{13} \text{C}-NMR shows downfield shifts for the 4- and 6-carbons (typically 95–105 ppm) due to acetal formation . X-ray crystallography of intermediates (e.g., methyl 4,6-O-benzylidene derivatives) provides unambiguous structural confirmation .

Q. Q3. What are the standard characterization techniques for confirming the structure of this compound?

A3.

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and confirm substitution patterns (e.g., benzoyl carbonyls at ~165–170 ppm, benzylidene protons at ~5.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical details, as demonstrated in studies of analogous stannylene acetals .

Advanced Research Questions

Q. Q4. How do steric and electronic effects influence the reactivity of the 2,3-dibenzoyl groups in glycosylation reactions?

A4. The electron-withdrawing benzoyl groups at C2 and C3 reduce nucleophilicity at adjacent oxygens, directing glycosylation to the anomeric center (C1). Steric hindrance from the bulky benzoyl groups can slow down reaction kinetics, necessitating optimized conditions (e.g., using NIS/AgOTf as promoters in dichloromethane at −40°C). Computational studies (DFT) help predict regioselectivity by mapping transition-state energies .

Q. Q5. What methodologies are employed for selective deprotection of the benzylidene group without affecting benzoyl protections?

A5. Reductive ring-opening of the benzylidene acetal is achieved using NaCNBH3_3 in acidic methanol, which selectively cleaves the acetal to yield diol intermediates while preserving benzoyl groups. Alternatively, catalytic hydrogenolysis (H2_2, Pd/C) under mild conditions avoids ester hydrolysis. Monitoring via TLC (hexane/EtOAc) ensures selectivity .

Q. Q6. How can the β-anomeric configuration of this compound be exploited in the synthesis of biologically relevant oligosaccharides?

A6. The β-configuration at C1 stabilizes glycosidic linkages in enzymatic or chemical glycosylations. For example, it serves as a glycosyl acceptor in chemoenzymatic syntheses of human milk oligosaccharides (HMOs), where β-linkages mimic natural structures. Enzymes like β-1,4-galactosyltransferases recognize the β-anomer, enabling precise assembly of complex glycans .

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported yields for benzylidene acetal formation: How can these be resolved experimentally?

A7. Yield variations often arise from solvent purity or moisture content. Reproducible protocols involve strict anhydrous conditions (molecular sieves in DMF or toluene) and real-time monitoring via 1H^1 \text{H}-NMR. For example, reports improved yields (85–90%) using sodium methoxide in dimethyl sulfoxide, contrasting with earlier methods (70–75%) .

Q. Q8. Conflicting reports on the stability of benzoyl groups under reductive conditions: What experimental controls are critical?

A8. While benzoyl esters are generally stable to mild reductants (e.g., NaBH4_4), prolonged exposure to strong reducing agents (e.g., LiAlH4_4) may cause cleavage. Control experiments using model compounds (e.g., methyl benzoate) under identical conditions validate stability. Quantitative HPLC analysis post-reaction confirms retention of benzoyl groups .

Methodological Innovations

Q. Q9. How can computational modeling guide the design of derivatives with enhanced glycosyl donor activity?

A9. Molecular dynamics (MD) simulations predict conformational flexibility of the benzylidene ring and its impact on transition states. For instance, highlights how steric effects from substituents (e.g., butyl groups in stannylene acetals) influence reaction pathways. QM/MM calculations optimize leaving-group activation (e.g., trichloroacetimidates) for improved donor efficiency .

Q. Q10. What advanced techniques enable the synthesis of multivalent glycoconjugates using this compound as a scaffold?

A10. "Click chemistry" (e.g., CuAAC) links the galactopyranoside core to peptide or polymer backbones via alkynyl or azide handles introduced at the 4,6-diol post-deprotection. demonstrates coupling of benzylidene-protected intermediates with tert-butyldiphenylsilyl (TBDPS)-modified acceptors for branched oligosaccharides .

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